molecular formula C20H22N2O8 B1666506 Azotochelin CAS No. 23369-85-9

Azotochelin

Cat. No.: B1666506
CAS No.: 23369-85-9
M. Wt: 418.4 g/mol
InChI Key: KQPFLOCEYZIIRD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azotochelin is a remarkable compound that plays a crucial role in metal ion transport and homeostasis. As a siderophore, it assists bacteria in acquiring essential metals, particularly molybdenum (Mo), vanadium (V), and tungsten (W), which exist as oxoanions in aqueous solutions . Let’s explore its properties further.

Preparation Methods

Synthetic Routes:: The exact synthetic route for azotochelin remains elusive due to its complex structure. its biosynthesis involves enzymatic modifications of precursor molecules within the bacterium.

Industrial Production:: this compound is not industrially produced on a large scale. Its isolation primarily occurs from microbial cultures or through chemical synthesis in research laboratories.

Chemical Reactions Analysis

Complexation Properties::

    Oxoanions Complexation:

    Divalent Metals Complexation:

Scientific Research Applications

Azotochelin’s versatility extends beyond metal transport:

    Chemistry: Studying its unique complexation properties aids in designing novel ligands.

    Biology: Investigating its role in metal homeostasis and bacterial survival.

    Medicine: Potential applications in drug delivery due to its metal-binding capabilities.

    Industry: Limited applications, but its properties inspire new materials and separation techniques.

Mechanism of Action

Azotochelin’s mechanism involves:

    Metal Chelation: Binding to metal ions via its catecholate groups.

    Transport: Facilitating metal uptake in bacteria.

Comparison with Similar Compounds

Azotochelin stands out due to its specific metal-binding properties. Similar compounds include other siderophores like enterobactin and ferrichrome.

Properties

IUPAC Name

(2S)-2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPFLOCEYZIIRD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946040
Record name N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23369-85-9
Record name Azotochelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023369859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~6~-Bis[(2,3-dihydroxyphenyl)(hydroxy)methylidene]lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Azotochelin
Reactant of Route 2
Azotochelin
Reactant of Route 3
Azotochelin
Reactant of Route 4
Azotochelin
Reactant of Route 5
Azotochelin
Reactant of Route 6
Azotochelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.